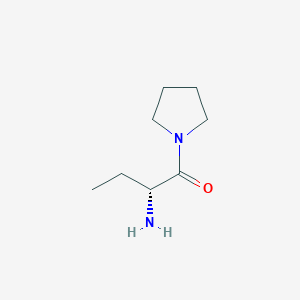
(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol
Übersicht
Beschreibung
(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H10ClFO . It has a molecular weight of 200.64 g/mol. This compound is intended for research use only.
Synthesis Analysis
The synthesis of this compound can be achieved from 4-CHLORO-2-FLUOROBENZALDEHYDE and Cyclopropylmagnesium bromide .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 227.6±25.0 °C at 760 mmHg, and a flash point of 91.4±23.2 °C . It also has a molar refractivity of 37.6±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 119.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Methane Conversion and Methanol Applications
Methane as a Resource : Research on methanotrophs demonstrates their ability to convert methane into valuable products like methanol, indicating the potential for methane (and by extension, methanol) in biotechnological applications. Methanotrophs can generate a wide array of products from methane, such as biopolymers, lipids for biodiesel, and even methanol itself, showcasing the versatility of methane as a carbon source (Strong, Xie, & Clarke, 2015).
Hydrogen Production from Methanol : Methanol serves as a hydrogen carrier in various processes, highlighting its role in sustainable energy solutions. The review on hydrogen production from methanol discusses advancements in catalyst development and reactor technology for efficient hydrogen extraction, pointing towards the importance of methanol in developing a hydrogen economy (García et al., 2021).
Methanol in Fuel Cells : Studies on direct methanol fuel cells explore the challenges and advancements in utilizing methanol as a clean energy source. The research focuses on overcoming barriers like methanol crossover to improve the efficiency of methanol fuel cells, demonstrating the ongoing interest in methanol for energy applications (Heinzel & Barragán, 1999).
Catalysis and Methanol Synthesis : The synthesis of methanol from CO-rich gases in processes like the Fischer-Tropsch synthesis is explored, with an emphasis on the role of catalysts and chemical equilibria. This research underscores methanol's potential as a peaking fuel in power stations and as a versatile chemical feedstock (Cybulski, 1994).
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFWTQNPGNZQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
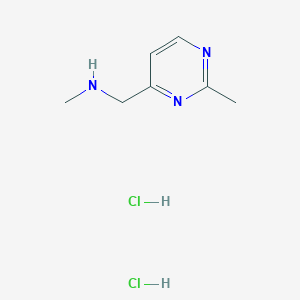
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)
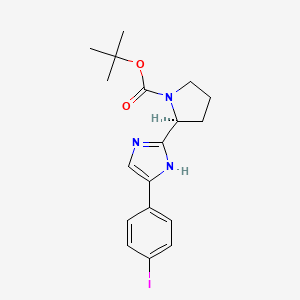
![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)

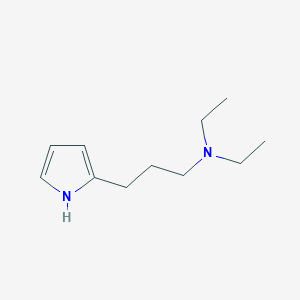

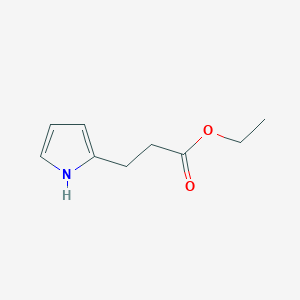
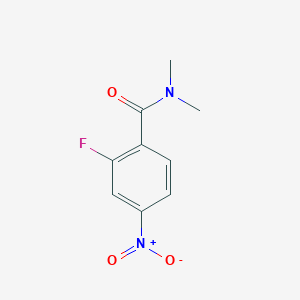
![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)
